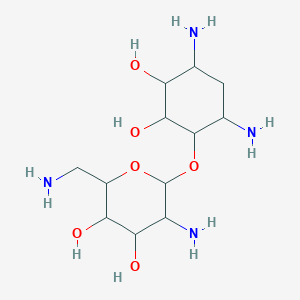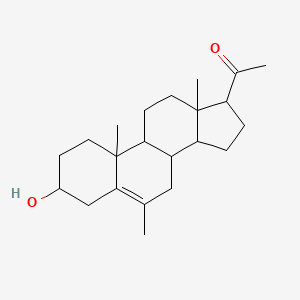![molecular formula C15H18N2O2S B11998163 4-[(4-Aminophenyl)sulfonyl]-n-propylaniline CAS No. 51688-27-8](/img/structure/B11998163.png)
4-[(4-Aminophenyl)sulfonyl]-n-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is an organic compound with the molecular formula C15H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aminophenyl group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenyl sulfone and 4-nitrophenyl sulfone.
Reaction: The 4-aminophenyl sulfone undergoes a nucleophilic substitution reaction with 4-nitrophenyl sulfone in the presence of a base such as sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The oxidation of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE can lead to the formation of sulfonic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent.
Mechanism of Action
The mechanism of action of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl sulfone
- N-Acetyl-4,4’-diaminodiphenylsulfone
- N-Propyl-4-aminophenyl sulfone
Uniqueness
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propylamine group differentiates it from other sulfonamide derivatives, potentially enhancing its solubility and reactivity.
Properties
CAS No. |
51688-27-8 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[4-(propylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C15H18N2O2S/c1-2-11-17-13-5-9-15(10-6-13)20(18,19)14-7-3-12(16)4-8-14/h3-10,17H,2,11,16H2,1H3 |
InChI Key |
KBIUTLQLPOHLGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)




![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)




